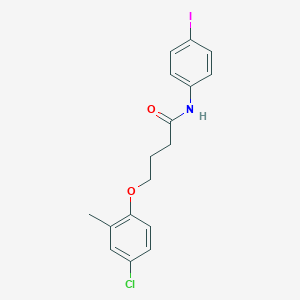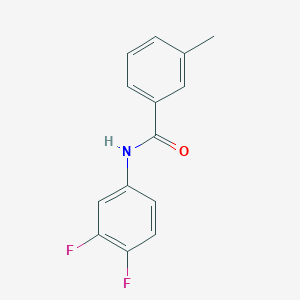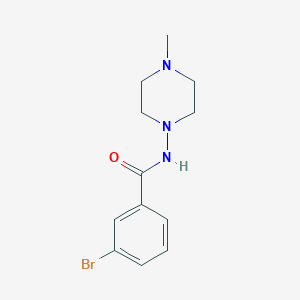![molecular formula C17H12ClN3O3S B336497 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitro-3-methylbenzamide](/img/structure/B336497.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitro-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitro-3-methylbenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorophenyl group, a thiazole ring, and a nitrobenzamide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
準備方法
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitro-3-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Formation of the Nitrobenzamide Moiety: The nitrobenzamide moiety can be synthesized by nitration of a suitable benzene derivative followed by amidation with an appropriate amine.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
化学反応の分析
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitro-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and acidic or basic hydrolysis conditions. Major products formed from these reactions include amino derivatives, substituted thiazoles, and carboxylic acids .
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: As a probe to study the interactions of thiazole derivatives with biological targets, such as enzymes and receptors.
Medicine: As a potential therapeutic agent for the treatment of microbial infections, cancer, and inflammatory diseases.
Industry: As an intermediate in the production of agrochemicals, dyes, and pharmaceuticals
作用機序
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitro-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes, such as DNA replication or protein synthesis.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways that regulate cell growth, differentiation, and apoptosis.
Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress by generating ROS, which can lead to cell damage and death.
類似化合物との比較
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitro-3-methylbenzamide can be compared with other thiazole derivatives, such as:
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide: Similar structure but with a bromophenyl group and a chloroacetamide moiety.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of a thiazole ring.
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]thiosemicarbazide: Contains a thiosemicarbazide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
特性
分子式 |
C17H12ClN3O3S |
|---|---|
分子量 |
373.8 g/mol |
IUPAC名 |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C17H12ClN3O3S/c1-10-8-12(4-7-15(10)21(23)24)16(22)20-17-19-14(9-25-17)11-2-5-13(18)6-3-11/h2-9H,1H3,(H,19,20,22) |
InChIキー |
NDBNXHIUFMVVJN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


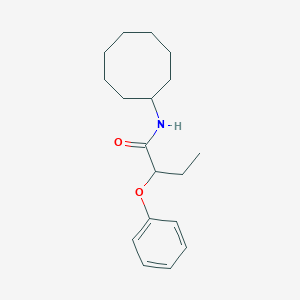
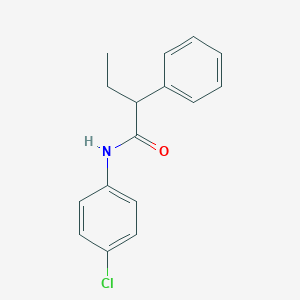
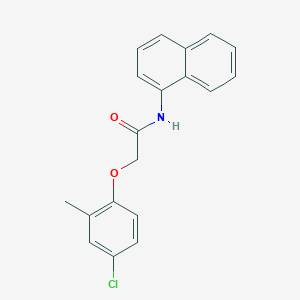
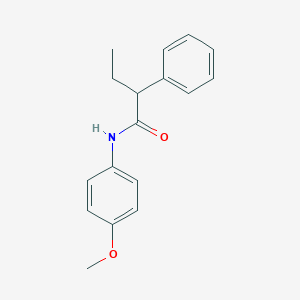
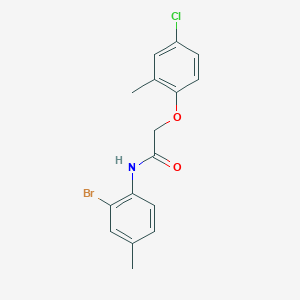

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B336424.png)
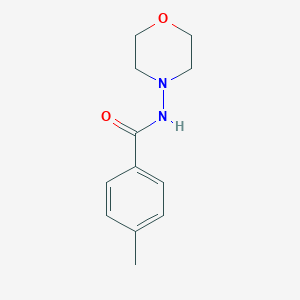
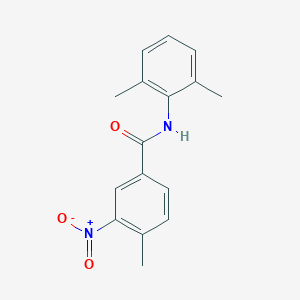
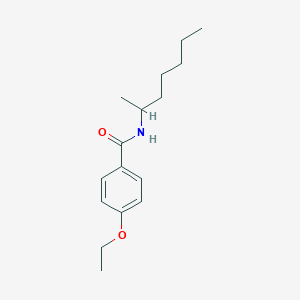
![N-[4-(acetylsulfamoyl)phenyl]-4-ethoxybenzamide](/img/structure/B336432.png)
